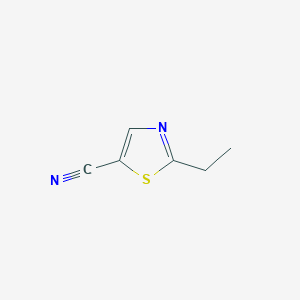

2-Ethyl-1,3-thiazole-5-carbonitrile

Description

2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural characteristics and reactivity .

Properties

Molecular Formula |

C6H6N2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |

InChI Key |

UUEHHXMBMHVXHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(S1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with carbon disulfide and chloroacetonitrile, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Position 4

The electron-deficient nature of the thiazole ring (due to the nitrile group) enables nucleophilic substitution at position 4. For example:

Reaction with amines :

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile reacts with amines under basic conditions to form substituted derivatives. In a synthesis of imidazo[1,2-a]pyridine-thiazole hybrids, NaH in THF at 90°C facilitated displacement of the chloride by an amine group .

Cyano Group Transformations

The nitrile group undergoes selective transformations while preserving the thiazole core:

Hydrolysis to amide :

While direct hydrolysis of the nitrile is not explicitly documented, analogous protocols suggest that acidic or basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O or NaOH/H<sub>2</sub>O<sub>2</sub>) could convert the nitrile to a carboxamide or carboxylic acid .

Dehydration of amide to nitrile :

Trifluoroacetic anhydride (TFAA) in dichloromethane converts thiazole-5-carboxamides to nitriles, as demonstrated in the synthesis of 2-(aminomethyl)thiazole-5-carbonitrile derivatives .

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (5-Carbamoylthiazol-2-yl)methylcarbamate | TFAA, DCM, rt, 12h | (5-Cyanothiazol-2-yl)methylcarbamate | 81% |

Protection/Deprotection of Amino Groups

In multi-step syntheses, amino groups introduced via substitution are often protected:

Boc protection :

Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane with triethylamine protects primary amines, as seen in the synthesis of tert-butyl (5-cyanothiazol-2-yl)methylcarbamate .

Deprotection with HCl :

Hydrochloric acid in 1,4-dioxane removes Boc groups efficiently (e.g., 12h at room temperature) .

Key Structural Insights:

Scientific Research Applications

2-Ethyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

- 2-Methyl-1,3-thiazole-5-carbonitrile

- 2-Phenyl-1,3-thiazole-5-carbonitrile

- 2-Amino-1,3-thiazole-5-carbonitrile

Comparison: 2-Ethyl-1,3-thiazole-5-carbonitrile is unique due to its ethyl substituent, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Biological Activity

2-Ethyl-1,3-thiazole-5-carbonitrile (ETC) is a heterocyclic compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of ETC, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2S |

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | UUEHHXMBMHVXHY-UHFFFAOYSA-N |

ETC contains both sulfur and nitrogen atoms in its five-membered ring structure, allowing it to participate in various chemical reactions that enhance its biological activity.

Antimicrobial Activity

ETC exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, one study demonstrated that ETC effectively inhibited Staphylococcus aureus and Candida albicans , suggesting potential applications in developing new antimicrobial agents .

Case Study: Antifungal Activity

A recent investigation assessed the antifungal efficacy of ETC against several fungal pathogens. The results indicated that ETC displayed significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL against Candida spp. , highlighting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

Recent research has also explored the anticancer potential of ETC. A study evaluated its effects on various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7). The findings revealed that ETC exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer drug candidate .

The mechanism by which ETC exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it has been suggested that ETC may interfere with the EGFR signaling pathway , which is often overactive in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of ETC can be linked to its structural features. Modifications to the thiazole ring or substituents can significantly impact its potency. For instance, variations in substituent groups have been shown to enhance or reduce antimicrobial and anticancer activities. This emphasizes the importance of SAR studies in optimizing the efficacy of thiazole derivatives like ETC .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Ethyl-1,3-thiazole-5-carbonitrile, and how can reaction parameters be optimized?

The synthesis of thiazole derivatives typically involves cyclization reactions, such as the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For this compound, introducing the cyano group at position 5 may require nitrile-containing precursors or post-functionalization via nucleophilic substitution. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and catalysis (e.g., Lewis acids for regioselectivity). For example, analogous syntheses of ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-1,3-thiazole-5-carboxylate highlight the use of chloromethyl intermediates and carboxylate esterification under reflux conditions . Yield optimization may involve iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and thiazole ring protons (δ ~7.0–8.5 ppm).

- ¹³C NMR : The cyano carbon typically appears at δ ~110–120 ppm, while the thiazole carbons resonate between δ 140–160 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the ethyl or cyano groups.

- IR Spectroscopy : A sharp peak near ~2200 cm⁻¹ confirms the C≡N stretch.

Cross-validation with elemental analysis or X-ray crystallography (if crystals are obtainable) enhances confidence in structural assignments .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures, especially when dealing with disordered moieties or low-resolution data. For thiazole derivatives:

- Structure Solution : Use direct methods in SHELXS to generate phase models from diffraction data. The phase annealing algorithm in SHELX-90 improves success rates for larger structures by exploring global minima in phase space .

- Refinement Challenges : Disordered ethyl or cyano groups may require constraints (e.g., DFIX for bond lengths) or split-site modeling. High thermal motion in flexible substituents can be addressed with anisotropic displacement parameters.

- Validation : Check the R-factor convergence and validate geometry using tools like PLATON or CCDC Mercury. For example, SHELXL’s robust refinement of twinned macromolecular data demonstrates its adaptability to small-molecule systems .

Q. What methodologies are effective for reconciling contradictions between computational predictions and experimental data (e.g., NMR, crystallography) in thiazole studies?

- Case Study : If computed NMR shifts (via DFT) diverge from experimental values:

- Re-examine Conformational Models : Ensure the computational model reflects the solid-state or solution-phase conformation. Molecular dynamics (MD) simulations can account for solvent effects.

- Crystallographic Validation : Compare experimental crystal packing (e.g., hydrogen bonding, π-stacking) with computed electrostatic potential maps to identify intermolecular interactions influencing reactivity or spectra.

- Hybrid Approaches : Combine multiple techniques (e.g., NOESY for spatial proximity in solution, Hirshfeld surface analysis for crystal interactions) to resolve ambiguities .

- Data Triangulation : Cross-check with alternative spectroscopic methods (e.g., rotating-frame Overhauser effect spectroscopy (ROESY)) or synchrotron XRD for higher-resolution data .

Q. How can researchers optimize the regioselectivity of functionalization reactions on the thiazole core?

- Electrophilic Substitution : The electron-withdrawing cyano group at position 5 directs electrophiles to position 4. For example, nitration or halogenation may favor this site.

- Nucleophilic Attack : Position 2 (adjacent to the nitrogen) is more susceptible to nucleophilic substitution. Strategies include using catalysts like Cu(I) to stabilize transition states, as seen in analogous thiadiazole syntheses .

- Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites. For instance, studies on tert-butyl 2-chloro-1,3-thiazole-5-carboxylate demonstrate how electron density maps guide functionalization .

Methodological Notes

- Avoiding Pitfalls :

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane for polar thiazole derivatives. Recrystallization from ethanol/water mixtures may improve purity.

- Hygroscopicity : Store derivatives under inert atmosphere if the cyano group is prone to hydrolysis.

- Ethical Data Practices : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing crystallographic data (e.g., depositing CIF files in the Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.